1-Methylcyclopentanecarboxylic acid
CAS No.: 5217-05-0
Cat. No.: VC1631382
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5217-05-0 |
---|---|
Molecular Formula | C7H12O2 |
Molecular Weight | 128.17 g/mol |
IUPAC Name | 1-methylcyclopentane-1-carboxylic acid |
Standard InChI | InChI=1S/C7H12O2/c1-7(6(8)9)4-2-3-5-7/h2-5H2,1H3,(H,8,9) |
Standard InChI Key | MNIBBVOEXUQHFF-UHFFFAOYSA-N |
SMILES | CC1(CCCC1)C(=O)O |
Canonical SMILES | CC1(CCCC1)C(=O)O |
Introduction
1-Methylcyclopentanecarboxylic acid is a chemical compound with the molecular formula C7H12O2. It is classified as a monocarboxylic acid, specifically a derivative of cyclopentane. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.
Synthesis and Preparation
The synthesis of cyclopentane derivatives, including 1-methylcyclopentanecarboxylic acid, often involves ring contraction methods starting from larger cyclic compounds like cyclohexane. These methods can include the use of diazoketones reacting with amines to form the desired cyclopentane carboxylic acids .
Applications and Research Findings
While specific research on 1-methylcyclopentanecarboxylic acid is limited, related compounds such as alicyclic amino acids have shown potential in medical imaging due to their selective affinity for tumor tissues. For instance, 1-aminocyclopentanecarboxylic acid (ACPC) has been studied for its tumor-localizing characteristics .
Storage and Handling
1-Methylcyclopentanecarboxylic acid should be stored at temperatures between 2-8°C to maintain its stability. It is classified under the HS Code 2916209090, which pertains to other cyclanic, cyclenic, or cyclotherpenic monocarboxylic acids and their derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume